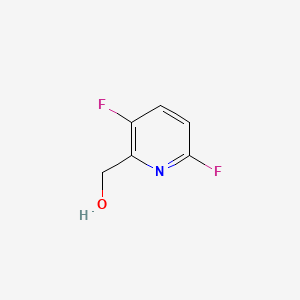

(3,6-Difluoropyridin-2-yl)methanol

Description

(3,6-Difluoropyridin-2-yl)methanol is a fluorinated pyridine derivative characterized by a methanol group at the 2-position of the pyridine ring and fluorine atoms at the 3- and 6-positions. Its molecular formula is C₆H₅F₂NO, with a molecular weight of 145.11 g/mol (calculated). Such fluorinated pyridine derivatives are of significant interest in pharmaceutical and materials science research due to their metabolic stability and versatility in synthetic modifications .

Propriétés

IUPAC Name |

(3,6-difluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBXRWKRLGBSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303947 | |

| Record name | 3,6-Difluoro-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227598-08-4 | |

| Record name | 3,6-Difluoro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227598-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Difluoro-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Difluoropyridin-2-yl)methanol typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method is the reaction of 2,3,6-trifluoropyridine with methanol in the presence of a base such as sodium methoxide. The reaction proceeds regioselectively to yield (3,6-Difluoropyridin-2-yl)methanol .

Industrial Production Methods: Industrial production of (3,6-Difluoropyridin-2-yl)methanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: (3,6-Difluoropyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The fluorine atoms can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.

Major Products Formed:

Oxidation: (3,6-Difluoropyridin-2-yl)carboxylic acid.

Reduction: (3,6-Difluoropyridin-2-yl)methanol.

Substitution: (3-Amino-6-fluoropyridin-2-yl)methanol.

Applications De Recherche Scientifique

(3,6-Difluoropyridin-2-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of (3,6-Difluoropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Positional Isomers

a. (2,5-Difluoropyridin-3-yl)methanol (CAS 1780500-70-0)

- Structure: Fluorine atoms at 2- and 5-positions; methanol at 3-position.

- Molecular Formula: C₆H₅F₂NO (identical to the target compound).

- Key Differences: The shifted fluorine and methanol positions alter the electronic distribution. Fluorines at 2 and 5 may create a distinct dipole moment compared to the target compound, affecting reactivity in substitution reactions or binding interactions .

Halogen-Substituted Analogues

a. (3,6-Dichloro-5-methoxypyridin-2-yl)methanol

- Structure: Chlorine atoms at 3- and 6-positions; methoxy group at 5-position; methanol at 2-position.

- Molecular Formula: C₇H₆Cl₂NO₂.

- Molecular Weight : 207.03 g/mol.

- Key Differences: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce the electron-withdrawing effect.

b. [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol (CAS 1806802-85-6)

- Structure: Chlorine at 4- and 6-positions; difluoromethyl at 2-position; methanol at 3-position.

- Molecular Formula: C₇H₅Cl₂F₂NO.

- Molecular Weight : 228.02 g/mol.

- Key Differences : The difluoromethyl group adds lipophilicity, while chlorines at 4 and 6 positions may hinder electrophilic substitution at adjacent sites. This structure could exhibit unique pharmacokinetic properties .

Methoxy-Substituted Analogues

a. (6-Methoxypyridin-2-yl)methanol

- Structure: Methoxy group at 6-position; methanol at 2-position.

- Molecular Formula: C₇H₉NO₂.

- Molecular Weight : 139.15 g/mol.

- Key Differences : The methoxy group’s electron-donating nature deactivates the pyridine ring toward electrophilic attack, contrasting with fluorine’s electron-withdrawing effects. This may reduce reactivity in coupling reactions but improve solubility .

b. (5,6-Dimethoxypyridin-2-yl)methanol

- Structure: Methoxy groups at 5- and 6-positions; methanol at 2-position.

- Molecular Formula: C₈H₁₁NO₃.

- Molecular Weight : 169.18 g/mol.

- Key Differences : Dual methoxy substituents further increase steric hindrance and polarity, making this compound more hydrophilic than fluorinated analogues. Such derivatives are often intermediates in alkaloid synthesis .

Heavy Halogen Analogues

a. (6-Iodopyridin-2-yl)methanol

- Structure: Iodine at 6-position; methanol at 2-position.

- Molecular Formula: C₆H₆INO.

- Molecular Weight : 235.03 g/mol.

- Key Differences : Iodine’s large atomic radius and polarizability enhance susceptibility to nucleophilic aromatic substitution. The compound’s higher molecular weight could influence crystallization behavior .

Comparative Data Table

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| (3,6-Difluoropyridin-2-yl)methanol | F (3,6); MeOH (2) | C₆H₅F₂NO | 145.11 | High electronegativity, moderate acidity |

| (2,5-Difluoropyridin-3-yl)methanol | F (2,5); MeOH (3) | C₆H₅F₂NO | 145.11 | Isomeric electronic effects |

| (3,6-Dichloro-5-methoxypyridin-2-yl)methanol | Cl (3,6); OMe (5); MeOH (2) | C₇H₆Cl₂NO₂ | 207.03 | Steric bulk, reduced reactivity |

| (6-Methoxypyridin-2-yl)methanol | OMe (6); MeOH (2) | C₇H₉NO₂ | 139.15 | Enhanced solubility, EDG effects |

| [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol | Cl (4,6); CF₂H (2); MeOH (3) | C₇H₅Cl₂F₂NO | 228.02 | High lipophilicity, complex reactivity |

Research Implications

The structural variations among these compounds highlight the following trends:

- Electron-withdrawing groups (F, Cl) : Increase ring acidity and stabilize negative charges, favoring nucleophilic reactions.

- Electron-donating groups (OMe) : Improve solubility but reduce electrophilic reactivity.

- Positional isomerism : Dramatically alters electronic environments, impacting binding affinity in drug design .

Fluorinated pyridines like (3,6-Difluoropyridin-2-yl)methanol are promising scaffolds for agrochemicals and kinase inhibitors, whereas methoxy analogues may serve as intermediates in natural product synthesis . Further studies on their thermodynamic stability and synthetic accessibility are warranted.

Activité Biologique

(3,6-Difluoropyridin-2-yl)methanol is an organic compound with the molecular formula C6H5F2NO. This compound is notable for its potential biological activities, which are primarily attributed to its unique structural features, including a hydroxymethyl group and two fluorine substituents on the pyridine ring. This article explores the biological activity of (3,6-Difluoropyridin-2-yl)methanol, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

(3,6-Difluoropyridin-2-yl)methanol can be synthesized through nucleophilic substitution reactions involving 2,3,6-trifluoropyridine and methanol in the presence of a base like sodium methoxide. The compound's structure allows for various chemical transformations, including oxidation to form aldehydes or carboxylic acids and reduction to alcohols or amines.

The biological activity of (3,6-Difluoropyridin-2-yl)methanol is influenced by its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions due to the presence of fluorine atoms. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have indicated that (3,6-Difluoropyridin-2-yl)methanol exhibits promising anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research indicates that (3,6-Difluoropyridin-2-yl)methanol can reduce the production of pro-inflammatory cytokines in macrophages. This effect suggests potential therapeutic applications in treating inflammatory diseases .

Antibacterial Activity

Studies have shown that (3,6-Difluoropyridin-2-yl)methanol possesses antibacterial properties against various bacterial strains. It has been observed to inhibit bacterial growth by interfering with cellular processes essential for bacterial survival .

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with (3,6-Difluoropyridin-2-yl)methanol resulted in a significant decrease in cell viability compared to untreated controls. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation, administration of (3,6-Difluoropyridin-2-yl)methanol significantly reduced edema formation and pro-inflammatory cytokine levels. This study underscores the therapeutic potential of this compound in managing inflammatory conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3,5-Difluoropyridin-2-yl)methanol | Fluorine at 3rd and 5th positions | Moderate anticancer activity |

| (4,6-Difluoropyridin-3-yl)methanol | Fluorine at 4th and 6th positions | Limited antibacterial effects |

| (2,6-Difluoropyridin-3-yl)methanol | Fluorine at 2nd and 6th positions | Weak anti-inflammatory properties |

| (3,6-Difluoropyridin-2-yl)methanol | Fluorine at 3rd and 6th positions | Strong anticancer and anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.